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Compound of Interest

Compound Name: 2-Chloro-6-methyl-benzooxazole

CAS No.: 3621-83-8

Cat. No.: B1366437 Get Quote

Executive Summary: The Regioisomer Challenge
In the development of benzoxazole-based pharmacophores, 2-Chloro-6-methyl-
benzooxazole (CAS: 3621-83-8) serves as a critical electrophilic scaffold.[1] However, its

structural validation is frequently complicated by the presence of its regioisomer, 2-Chloro-5-

methyl-benzooxazole.[1]

These two isomers possess identical molecular weights (167.59 g/mol ) and similar polarity,

making simple MS or TLC differentiation unreliable. This guide presents a definitive, self-

validating spectroscopic protocol to distinguish the 6-methyl target from the 5-methyl

alternative, grounded in the causality of their synthesis and specific NMR signatures.

Strategic Causality: Synthesis-Driven Structure
The structural identity of the benzoxazole core is pre-determined by the regiochemistry of the

starting aminophenol. Understanding this "causality" is the first step in validation.

Target (6-Methyl): Derived from 2-amino-5-methylphenol.[1] The methyl group is para to the

amino group in the starting material, placing it at the 6-position relative to the ring fusion.

Alternative (5-Methyl): Derived from 2-amino-4-methylphenol.[1] The methyl group is para to

the hydroxyl group, placing it at the 5-position.
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Figure 1: Synthesis Pathway & Regiochemical Logic

2-Amino-5-methylphenol
(Methyl meta to OH)

Cyclization
(COCl2 or CS2/Cl2)

2-Amino-4-methylphenol
(Methyl para to OH)

TARGET: 2-Chloro-6-methyl-benzooxazole
(Me at C6)Yields 6-isomer

ISOMER: 2-Chloro-5-methyl-benzooxazole
(Me at C5)

Yields 5-isomer

Click to download full resolution via product page

Caption: Regiochemical causality flow. The position of the methyl group in the aminophenol

precursor dictates the final benzoxazole isomer.

Primary Validation: 1H NMR Differentiation
The most robust method for distinguishing the 6-methyl and 5-methyl isomers is 1H NMR,

specifically analyzing the aromatic coupling patterns and the chemical shift of the proton at

position 4 (H-4).

The "Downfield Signal" Rule
In benzoxazoles, the proton at Position 4 (H-4) is typically the most deshielded (downfield)

aromatic signal due to the anisotropic effect of the adjacent Nitrogen atom (C=N bond).

In 2-Chloro-6-methyl-benzooxazole:

H-4 has a neighbor at H-5.[1]

Result: The most downfield signal is a Doublet (d).[2]

In 2-Chloro-5-methyl-benzooxazole:

H-4 has a methyl group at C-5 (no proton neighbor).[1]

Result: The most downfield signal is a Singlet (s).
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Feature Target: 2-Chloro-6-methyl
Alternative: 2-Chloro-5-

methyl

H-4 Signal
Doublet (~7.5 - 7.6 ppm, J ≈ 8

Hz)
Singlet (~7.5 - 7.6 ppm)

H-7 Signal Singlet (or d, J < 2 Hz) Doublet (J ≈ 8 Hz)

Coupling Pattern d (H4), d (H5), s (H7) s (H4), d (H6), d (H7)

NOE Correlation
Methyl irradiate -> NOE to H-5

(d) & H-7 (s)

Methyl irradiate -> NOE to H-4

(s) & H-6 (d)

Figure 2: NMR Decision Tree
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Caption: Self-validating decision logic for assigning regioisomers based on the multiplicity of

the H-4 proton.

Secondary Validation: Physical & Orthogonal Data
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While NMR provides structural certainty, physical properties and IR provide rapid QC

checkpoints.

Melting Point Verification
2-Chloro-6-methyl-benzooxazole:49°C – 51°C [1].[1]

Note: If the sample is a liquid at room temperature or melts significantly lower, suspect

solvent contamination or the presence of the 5-methyl isomer (eutectic depression).

FT-IR Analysis
C=N Stretch: ~1610–1630 cm⁻¹ (Characteristic of benzoxazole ring).

C-Cl Stretch: ~1050–1080 cm⁻¹ (Aryl chloride).[1]

Substitution Pattern:

6-Methyl: 1,2,4-trisubstituted benzene pattern.[1] Look for out-of-plane (OOP) bending at

800–820 cm⁻¹ (2 adjacent H) and 870–890 cm⁻¹ (1 isolated H).[1]

Detailed Experimental Protocols
Protocol A: 1H NMR Sample Preparation

Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS.[1] DMSO-d₆ is an alternative but may

shift water peaks into the aromatic region.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentration is not

required and may cause line broadening.

Acquisition:

Scans: 16–32.

Spectral Width: -2 to 14 ppm.[1]

Critical Step: Zoom into the 7.0–8.0 ppm region. Measure the J-coupling of the most

downfield peak.
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Protocol B: Melting Point Determination
Dry the sample under vacuum (<10 mbar) at room temperature for 2 hours to remove

synthesis solvents (e.g., thionyl chloride traces).

Pack a capillary tube to a height of 2-3 mm.

Ramp temperature at 10°C/min until 40°C, then slow to 1°C/min.

Acceptance Criteria: Clear melt between 49.0°C and 51.0°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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